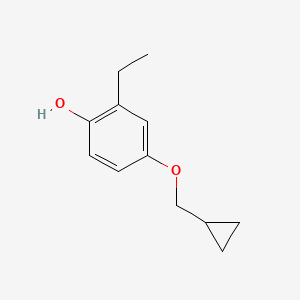

4-(Cyclopropylmethoxy)-2-ethylphenol

Description

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-2-ethylphenol |

InChI |

InChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3 |

InChI Key |

HWMGWCXRGLVWSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)OCC2CC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Cyclopropylmethoxy Ethyl Phenol

Strategies Employing Phenolic Hydroxyl Protection

A crucial step in the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223) from 2-(4-hydroxyphenyl)ethanol (B1682651) is the selective protection of the phenolic hydroxyl group. This strategy prevents the phenolic oxygen from reacting during the subsequent alkylation step, thereby directing the cyclopropylmethoxy group to the desired aliphatic hydroxyl position.

Other Protecting Group Approaches (e.g., tert-Butoxy Group)

While benzyl (B1604629) protection is common, other protecting groups can be employed. The tert-butoxy group, often installed as a tert-butyl ether, offers an alternative strategy. organic-chemistry.org The tert-butyl group is known for its steric bulk, which can influence reaction pathways, and its stability is pH-dependent, typically being removed under acidic conditions. organic-chemistry.orgnih.gov A synthetic route for 4-[2-(cyclopropylmethoxy)ethyl]phenol has been developed using a tert-butyl protecting group strategy starting from p-chlorophenol. google.com This pathway involves the initial protection of p-chlorophenol, followed by a series of reactions including Grignard reaction, alkylation, and final deprotection. google.com

The synthesis of p-chlorophenyl tert-butyl ether serves as an illustrative example of forming a tert-butyl protected phenol (B47542), a key initial step in an alternative pathway to the target molecule. google.com This ether is prepared by the reaction of p-chlorophenol with isobutylene under acidic catalysis. google.com Various acid catalysts can be employed, including dilute sulfuric acid, p-toluenesulfonic acid, or strongly acidic ion-exchange resins. The reaction is typically conducted in solvents such as benzene (B151609), toluene, or dichloromethane at temperatures ranging from 15-50°C. google.com One specific example details the reaction of p-chlorophenol with isobutylene in chlorobenzene with a dilute sulfuric acid catalyst at 15°C, followed by further reaction at 25°C, yielding the desired p-chlorophenyl tert-butyl ether with a 76.4% yield. google.com

Grignard Reactions in Protected Phenol Synthesis

One established synthetic route relies on the protection of the reactive phenolic hydroxyl group, followed by the construction of the ethyl side chain using a Grignard reaction. google.com This multi-step process ensures that the highly nucleophilic Grignard reagent does not react with the acidic phenol proton.

The process typically begins with a starting material like p-chlorophenol or p-bromophenol. The phenolic hydroxyl group is first protected, for example, as a tert-butyl or benzyl ether. google.commasterorganicchemistry.com Following protection, the aryl halide is converted into a Grignard reagent by reacting it with magnesium metal. google.comgoogle.com This organometallic intermediate is then reacted with ethylene oxide, which serves as a two-carbon electrophile. google.comgoogle.com The subsequent acidic workup opens the epoxide ring and yields the protected 4-(2-hydroxyethyl)phenol derivative. google.com This method provides a reliable way to build the carbon skeleton of the target molecule while preventing unwanted side reactions at the phenolic site. masterorganicchemistry.com

Table 1: Grignard-Based Synthesis Steps for Protected Phenol

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1. Protection | p-Chlorophenol, Isobutene | Acid Catalyst | 4-tert-butoxychlorobenzene | Protects the acidic phenolic hydroxyl group. google.com |

| 2. Grignard Formation | 4-tert-butoxychlorobenzene | Magnesium (Mg) | 4-tert-butoxyphenylmagnesium chloride | Creates a nucleophilic carbon for C-C bond formation. google.com |

| 3. C-C Bond Formation | 4-tert-butoxyphenylmagnesium chloride, Ethylene Oxide | Ether (solvent) | Intermediate Alkoxide | Forms the desired ethyl side chain. google.comgoogle.com |

| 4. Workup | Intermediate Alkoxide | Aqueous Acid | 4-tert-butoxyphenylethyl alcohol | Protonates the alkoxide to yield the alcohol. google.com |

Etherification and Hydrolysis Deprotection Steps

Once the protected 4-(2-hydroxyethyl)phenol derivative is synthesized, the next step is the etherification of the primary alcohol on the ethyl side chain. This is typically achieved by reacting the alcohol with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane (B137280), in the presence of a base. google.com The base deprotonates the primary alcohol, forming an alkoxide that then acts as a nucleophile to displace the halide, resulting in the formation of the desired cyclopropylmethoxy ether linkage.

The final step in this sequence is the removal of the protecting group from the phenolic hydroxyl. cem.comorganic-chemistry.org This deprotection step regenerates the free phenol. The specific method for deprotection depends on the protecting group used. For instance, a tert-butyl ether can be cleaved under acidic conditions, while a benzyl ether is commonly removed via catalytic hydrogenation. google.comorganic-chemistry.org This sequence ensures the selective formation of the target molecule.

Direct Alkylation Approaches to 4-[2-(Cyclopropylmethoxy)ethyl]phenol

Direct alkylation strategies aim to simplify the synthesis by avoiding the multiple steps of protection and deprotection. These methods involve the selective etherification of the primary alcohol of 4-(2-hydroxyethyl)phenol in the presence of the more acidic phenolic hydroxyl group.

Selective Alkylation of 4-(2-Hydroxyethyl)phenol (e.g., with (Bromomethyl)cyclopropane)

This approach involves the direct reaction of 4-(2-hydroxyethyl)phenol, also known as Tyrosol, with an alkylating agent like (bromomethyl)cyclopropane. cymitquimica.comnih.gov The primary challenge is achieving selectivity, as both the phenolic and the primary hydroxyl groups can be alkylated. The phenolic hydroxyl is significantly more acidic (pKa ≈ 10) than the primary alcohol (pKa ≈ 16), meaning it is more easily deprotonated. ntnu.no However, under certain conditions, selective alkylation of the less acidic primary alcohol can be achieved.

Utilization of Strong Bases (e.g., Potassium tert-Butoxide in DMSO)

The choice of base and solvent is critical for controlling the selectivity of the alkylation reaction. The use of a strong base, such as potassium tert-butoxide (KOtBu), often in a polar aprotic solvent like dimethyl sulfoxide (DMSO), can facilitate the reaction. cmu.eduorgsyn.org This combination is known to enhance the basicity and nucleophilicity of the resulting anions. cmu.edureddit.com While the phenoxide forms more readily, the primary alkoxide is generally a stronger nucleophile, which can favor its reaction with the alkylating agent under kinetically controlled conditions.

Formation of Oxygen Dianions for Protection-Free Synthesis

A strategy to achieve selective alkylation on the primary alcohol without a protecting group involves the formation of an oxygen dianion. By using at least two equivalents of a strong base (e.g., NaOH or NaH), both the phenolic and the primary hydroxyl groups can be deprotonated to form a dianion. ntnu.no In this state, the primary alkoxide is typically more nucleophilic than the phenoxide ion, whose negative charge is delocalized into the aromatic ring. This difference in nucleophilicity allows for the preferential alkylation at the primary oxygen, leading directly to the desired product.

Challenges and By-product Formation in Direct Alkylation

Direct alkylation methods, while more atom-economical, are often complicated by a lack of complete selectivity, leading to the formation of by-products. The primary by-products result from the alkylation at the undesired positions.

Common By-products in Direct Alkylation:

Phenolic O-Alkylation: Reaction at the phenolic oxygen results in the formation of 1-(cyclopropylmethoxy)-4-(2-hydroxyethyl)benzene.

Di-alkylation: If both the phenolic and primary hydroxyl groups react with the alkylating agent, the by-product 1-(cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene is formed. ntnu.no

The relative amounts of the desired product and these by-products depend heavily on the reaction conditions, including the choice of base, solvent, temperature, and the stoichiometry of the reactants. Optimizing these parameters is crucial to maximize the yield of 4-[2-(cyclopropylmethoxy)ethyl]phenol and minimize purification challenges.

Table 2: Potential Products of Direct Alkylation of 4-(2-Hydroxyethyl)phenol

| Product Name | Site of Alkylation | Structure |

|---|---|---|

| 4-[2-(Cyclopropylmethoxy)ethyl]phenol | Primary Alcohol (Desired) | Phenol-CH₂CH₂-O-CH₂-Cyclopropane |

| 1-(Cyclopropylmethoxy)-4-(2-hydroxyethyl)benzene | Phenolic Hydroxyl (By-product) | Cyclopropane-CH₂-O-Benzene-CH₂CH₂-OH |

| 1-(Cyclopropylmethoxy)-4-(2-(cyclopropylmethoxy)ethyl)benzene | Both Hydroxyls (By-product) | Cyclopropane-CH₂-O-Benzene-CH₂CH₂-O-CH₂-Cyclopropane |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers efficient and selective methods for the construction of complex organic molecules. In the context of 4-[2-(cyclopropylmethoxy)ethyl]phenol synthesis, palladium-catalyzed reactions have been investigated for the formation of key carbon-carbon and carbon-oxygen bonds.

Palladium-Catalyzed Heck Arylation in Precursor Synthesis

While a direct Heck arylation to form a precursor to 4-[2-(cyclopropylmethoxy)ethyl]phenol is not extensively documented, a plausible synthetic strategy involves the palladium-catalyzed coupling of a suitable aryl halide with a vinyl ether. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. biolmolchem.com

A potential precursor, 4-(cyclopropylmethoxy)styrene, could be synthesized via a Heck reaction between 4-bromo-1-(cyclopropylmethoxy)benzene and ethylene gas. orgsyn.org However, this approach can sometimes lead to the formation of undesired 1,1-diarylethylene regioisomers. orgsyn.org Subsequent oxidation and reduction of the vinyl group would be required to yield the desired phenethyl alcohol derivative.

A more direct approach could involve the Heck coupling of a protected 4-halophenol with an ethylene glycol derivative containing a vinyl ether moiety. This would introduce the two-carbon side chain, which could then be further modified to the target structure. The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0). nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Key Transformation |

| 4-Bromo-1-(cyclopropylmethoxy)benzene | Ethylene | Palladium(II) Acetate | Formation of 4-(cyclopropylmethoxy)styrene |

| Protected 4-halophenol | Vinyl ether of ethylene glycol | Tetrakis(triphenylphosphine)palladium(0) | Introduction of the 2-hydroxyethyl side chain |

Synthesis from p-Nitrophenyl Chloride

The synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol from p-nitrophenyl chloride presents a multi-step pathway that leverages the reactivity of the nitro and chloro substituents. A plausible route involves the initial conversion of p-nitrophenyl chloride to a more suitable intermediate, followed by the introduction of the cyclopropylmethoxyethyl side chain.

A potential synthetic sequence could begin with the etherification of p-nitrophenol (derived from p-nitrophenyl chloride) with (bromomethyl)cyclopropane. The resulting p-nitrophenyl cyclopropylmethyl ether would then undergo a reduction of the nitro group to an amino group. Subsequent diazotization of the aniline derivative followed by hydrolysis would yield 4-(cyclopropylmethoxy)phenol. Finally, a two-carbon side chain could be introduced at the para position to the hydroxyl group through various methods, such as a Friedel-Crafts acylation followed by reduction.

A Chinese patent describes a similar multi-step synthesis starting from p-chlorophenol, which involves protection of the hydroxyl group, a Grignard reaction to introduce a two-carbon unit, etherification with a cyclopropylmethyl halide, and finally, deprotection to yield the target phenol. google.com This methodology could be adapted for a synthesis starting from p-nitrophenyl chloride, where the nitro group would require additional synthetic transformations.

In palladium-catalyzed cross-coupling reactions involving less reactive aryl chlorides, the choice of ligand is critical for achieving high efficiency and selectivity. mit.eduscispace.com Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)3), have been shown to be particularly effective in facilitating the oxidative addition of palladium(0) to the carbon-chlorine bond, which is often the rate-limiting step in the catalytic cycle. nih.govresearchgate.net

The use of a Pd/P(t-Bu)3 catalyst system allows for Heck reactions of aryl chlorides to be carried out under milder conditions and with a broader substrate scope. mit.eduresearchgate.net This is attributed to the ability of the sterically demanding P(t-Bu)3 ligand to promote the formation of the active monoligated palladium species and to accelerate the reductive elimination step. mit.edu In the context of a synthesis starting from p-nitrophenyl chloride, a Heck reaction to introduce the ethyl side chain would likely benefit from the use of the P(t-Bu)3 ligand to ensure efficient coupling. sigmaaldrich.com

Synthetic Pathways from Alternative Precursors

Conversion of 4-(2-Chloroethyl)phenol with Cyclopropylmethanol (B32771)

A direct and efficient route to 4-[2-(cyclopropylmethoxy)ethyl]phenol involves the etherification of 4-(2-chloroethyl)phenol with cyclopropylmethanol. ntnu.nontnu.no This method circumvents the need for protecting groups on the phenolic hydroxyl.

In a typical procedure, 4-(2-chloroethyl)phenol is treated with cyclopropylmethanol in the presence of a base. A study reported a 40% conversion to the desired product; however, purification difficulties hindered the accurate determination of the yield. ntnu.no This pathway is attractive due to its atom economy and the commercial availability of the starting materials.

| Starting Material | Reagent | Key Transformation | Reported Conversion |

| 4-(2-Chloroethyl)phenol | Cyclopropylmethanol | Williamson Ether Synthesis | 40% ntnu.no |

Routes from 4-Hydroxyphenylacetic Acid Ethyl Ether

Another established synthetic pathway commences with 4-hydroxyphenylacetic acid ethyl ether. google.com This route involves a series of protection, reduction, and etherification steps.

Initially, the phenolic hydroxyl group of 4-hydroxyphenylacetic acid ethyl ether is protected, commonly as a benzyl ether, to prevent its interference in subsequent reactions. The ester functionality is then reduced to a primary alcohol, yielding 2-(4-benzyloxyphenyl)ethanol. This intermediate is subsequently etherified with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy group. The final step involves the deprotection of the phenolic hydroxyl group, typically through catalytic hydrogenation to remove the benzyl group, affording 4-[2-(cyclopropylmethoxy)ethyl]phenol. chemicalbook.com A patent describes this debenzylation step using palladium on charcoal as the catalyst. chemicalbook.com

| Intermediate | Reagent(s) | Transformation |

| 4-Hydroxyphenylacetic acid ethyl ether | Benzyl bromide, Base | Protection of phenol |

| 4-(Benzyloxy)phenylacetic acid ethyl ester | Reducing agent (e.g., LiAlH4) | Reduction of ester to alcohol |

| 2-(4-Benzyloxyphenyl)ethanol | Cyclopropylmethyl bromide, Base | Etherification |

| 1-(Benzyloxy)-4-[2-(cyclopropylmethoxy)ethyl]benzene | H2, Pd/C | Deprotection (debenzylation) |

Comparative Analysis of Synthetic Efficiencies and Scalability

Yield Optimization Across Different Methodologies

One prominent method begins with 2-(4-hydroxyphenyl)ethanol. This pathway involves the protection of the phenolic hydroxyl group, typically with a benzyl group, to yield 2-(4-benzyloxyphenyl)ethanol with a high yield of 90.3%. ntnu.no The subsequent etherification of the primary alcohol with (bromomethyl)cyclopropane has been reported to achieve a 40% conversion. ntnu.nontnu.no The final debenzylation step to yield the target molecule has been optimized to achieve a yield of 86%. chemicalbook.com

An alternative pathway, also starting from 2-(4-hydroxyphenyl)ethanol, involves an initial chlorination step to form 4-(2-chloroethyl)phenol, which is obtained in a 79.3% yield. ntnu.nontnu.no The subsequent reaction with cyclopropylmethanol to introduce the cyclopropylmethoxy group has been investigated, though purification challenges have hindered precise yield calculations. ntnu.no

| Synthetic Route | Key Intermediate(s) | Reported Yield (%) |

|---|---|---|

| From 2-(4-hydroxyphenyl)ethanol via Benzyl Protection | 2-(4-benzyloxyphenyl)ethanol | 90.3 |

| 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene (conversion) | 40 | |

| 4-[2-(cyclopropylmethoxy)ethyl]phenol (deprotection) | 86 | |

| From 2-(4-hydroxyphenyl)ethanol via Chlorination | 4-(2-chloroethyl)phenol | 79.3 |

Reaction Conditions and Industrial Feasibility

The industrial feasibility of a synthetic method is determined by factors such as reaction conditions, cost of reagents, and ease of scale-up.

The synthesis involving benzyl protection of 2-(4-hydroxyphenyl)ethanol utilizes sodium hydroxide as a base, tetrahydrofuran (THF) as a solvent, and a phase-transfer catalyst to facilitate the reaction. ntnu.no The etherification with (bromomethyl)cyclopropane is carried out at 60°C over 48 hours. ntnu.nontnu.no The debenzylation step is performed using Raney-Nickel as a catalyst under hydrogen pressure. chemicalbook.com While effective, the use of hydrogen gas and a specialized catalyst may present challenges for industrial-scale operations.

The route proceeding through 4-(2-chloroethyl)phenol involves treatment of the starting material with concentrated hydrochloric acid at 100°C. ntnu.nontnu.no This method employs harsh, corrosive conditions that may require specialized equipment for large-scale production.

A patent for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol outlines a process designed for industrial application. google.com This method uses a tert-butyl protecting group, which can be removed under acidic conditions. google.com The alkylation step to introduce the cyclopropylmethoxy group is performed using cyclopropyl (B3062369) bromide or cyclopropyl methyl chloride in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) with a base like sodium hydride or potassium tert-butoxide. google.com The reaction temperatures for the deprotection step range from room temperature to 100°C. google.com These conditions are generally amenable to industrial-scale synthesis.

| Synthetic Step | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Benzyl Protection of 2-(4-hydroxyphenyl)ethanol | Benzyl bromide, NaOH, Phase-transfer catalyst | THF | Not specified | 4 hours |

| Etherification with (bromomethyl)cyclopropane | (bromomethyl)cyclopropane | Not specified | 60 | 48 hours |

| Debenzylation | H₂, Raney-Nickel | Methanol | Not specified | 5 hours |

| Chlorination of 2-(4-hydroxyphenyl)ethanol | Concentrated HCl | None | 100 | Not specified |

| Alkylation with tert-butyl protection | Cyclopropyl bromide or Cyclopropyl methyl chloride, NaH or t-BuOK | DMSO or DMF | Not specified | Not specified |

| Deprotection of tert-butyl group | Inorganic acid | Not specified | Room temp. - 100 | 0.5 - 5 hours |

Chemical Reactivity and Derivatization Pathways of 4 2 Cyclopropylmethoxy Ethyl Phenol

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) on the benzene (B151609) ring of 4-[2-(Cyclopropylmethoxy)ethyl]phenol (B24223) is the most reactive site for many chemical transformations. nih.govnih.gov Its acidity allows for deprotonation by a base to form a more nucleophilic phenoxide ion. This enhanced nucleophilicity is central to reactions such as etherification, which is a common strategy for modifying phenols. nih.govnih.gov Functionalization at this position is a key step in the synthesis of various derivatives, including important pharmaceutical intermediates. ntnu.no

A significant derivatization pathway for 4-[2-(Cyclopropylmethoxy)ethyl]phenol involves its reaction with epichlorohydrin (B41342). This reaction results in the formation of a glycidyl ether, specifically an oxirane derivative. mst.edu The process is a nucleophilic substitution reaction where the phenoxide ion attacks the epichlorohydrin molecule. Due to the high ring strain of the three-membered epoxide ring, epoxides are highly reactive and susceptible to ring-opening reactions. libretexts.orgwikipedia.org

The synthesis of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane is a crucial step in the preparation of various compounds, including the beta-blocker (S)-betaxolol. ntnu.nomdpi.com In this reaction, the phenoxide ion, generated from 4-[2-(Cyclopropylmethoxy)ethyl]phenol, acts as a nucleophile. It can attack the epichlorohydrin molecule at two possible sites: the carbon atom bearing the chlorine (an SN2 reaction) or one of the carbon atoms of the epoxide ring (a ring-opening reaction). wordpress.com

The reaction typically proceeds via an initial attack on the terminal carbon of the epoxide, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion to form the new epoxide ring. This pathway leads to the formation of the desired product, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane. ntnu.nontnu.no However, a competing reaction can occur where the phenoxide attacks the carbon with the chlorine atom first. Another possibility is the formation of a chlorohydrin intermediate which is then converted to the epoxide. mst.edu

Table 1: Synthesis of 2-((4-(2-(Cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane

| Reactant | Reagent | Product | Notes |

|---|

The conditions under which the reaction between a phenol (B47542) and epichlorohydrin is conducted are critical for achieving a high yield of the desired epoxide product. mst.edu

Base: A base is essential to deprotonate the phenolic hydroxyl group, thereby generating the much more nucleophilic phenoxide ion. libretexts.orgmasterorganicchemistry.com Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide are commonly used. mdpi.comgoogle.com The stoichiometry of the base is important; a stoichiometric amount is required to ensure complete formation of the phenoxide. mst.edu

Solvent: The choice of solvent can influence the reaction rate and pathway. Often, epichlorohydrin itself can be used as both a reactant and a solvent, which avoids the need for additional organic solvents. In some procedures, water is used as a solvent, particularly when an inorganic base like NaOH is employed. google.com Phase-transfer catalysts, such as triethylbenzylammonium chloride (TEBAC) or benzyltrimethylammonium chloride (BTMAC), are frequently used in biphasic systems (e.g., organic-aqueous) to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the epichlorohydrin is present. nih.gov This enhances the reaction rate and efficiency.

Table 2: Influence of Reaction Conditions on Epoxide Formation

| Condition | Role | Examples |

|---|---|---|

| Base | Deprotonates the phenol to form the reactive phenoxide ion. masterorganicchemistry.com | Sodium Hydroxide (NaOH), Potassium tert-butoxide. mdpi.comgoogle.com |

| Solvent | Can act as the reaction medium and influence reaction pathways. | Epichlorohydrin (as reactive solvent), Water. google.com |

| Catalyst | Facilitates reaction in biphasic systems. nih.gov | Phase Transfer Catalysts (e.g., TEBAC, BTMAC). nih.gov |

Epoxide intermediates, such as 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, can undergo ring-opening reactions to form halohydrins. libretexts.org This transformation is typically achieved under acidic conditions with a halide source. libretexts.orgyoutube.com The high ring strain of the epoxide makes it susceptible to cleavage even under mild acidic conditions. wikipedia.orglibretexts.org The reaction proceeds via protonation of the epoxide oxygen, which makes it a good leaving group and activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The ring-opening of an epoxide to a halohydrin can be effectively catalyzed by acid in the presence of a halide nucleophile. libretexts.org For instance, the treatment of an epoxide with lithium chloride (LiCl) in acetic acid provides a source of both chloride ions (from LiCl) and a proton (from acetic acid) to facilitate the reaction. ntnu.nonih.gov

The mechanism involves the initial protonation of the epoxide oxygen by acetic acid. This protonated epoxide is then susceptible to nucleophilic attack by the chloride ion. libretexts.orgmasterorganicchemistry.com The attack occurs in an SN2-like manner, leading to a backside attack on one of the epoxide carbons and resulting in a trans configuration of the chloro and hydroxyl groups. libretexts.orgyoutube.com In cases of unsymmetrical epoxides, the nucleophile generally attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com However, if one carbon is tertiary, the attack may preferentially occur at the more substituted carbon due to the development of a partial positive charge, reflecting some SN1 character. libretexts.orgmasterorganicchemistry.com

The synthesis of 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol is a direct consequence of the reaction between 4-[2-(cyclopropylmethoxy)ethyl]phenol and epichlorohydrin, which can sometimes yield the chlorohydrin directly or as a byproduct alongside the epoxide. ntnu.nontnu.no Alternatively, the isolated epoxide, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, can be treated with an acid and a chloride source, such as LiCl and acetic acid, to specifically synthesize the chlorohydrin. ntnu.no This chlorohydrin is a valuable racemic intermediate for the synthesis of (S)-betaxolol. mdpi.com

Table 3: Synthesis of 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol

| Precursor | Reagents | Product | Notes |

|---|---|---|---|

| 4-[2-(Cyclopropylmethoxy)ethyl]phenol | Epichlorohydrin, catalytic base | 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Can be formed directly, with the corresponding epoxide as a byproduct. ntnu.nontnu.no |

Halohydrin Formation from Epoxide Intermediates

Synthesis of 1-Bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol

The synthesis of the key intermediate, 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, begins with the precursor 4-[2-(cyclopropylmethoxy)ethyl]phenol. This process is a crucial step in building the side chain characteristic of many beta-blockers. The synthesis is typically achieved through the reaction of the parent phenol with an epihalohydrin, such as epibromohydrin, in the presence of a base.

The reaction mechanism involves the deprotonation of the phenolic hydroxyl group by the base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the less sterically hindered carbon of the epoxide ring of epibromohydrin. This ring-opening reaction results in the formation of a halohydrin. While many syntheses utilize the more common epichlorohydrin to form a chlorohydrin intermediate ntnu.no, the analogous reaction with epibromohydrin yields the corresponding bromohydrin, 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol. The reaction conditions, such as the choice of solvent and base, are optimized to ensure high yields and minimize side reactions, such as the formation of the epoxide byproduct, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane ntnu.no.

A general procedure for a similar synthesis involves dissolving the starting phenol with a reagent like 1-bromo-2,3-epoxypropane (epibromohydrin) in a suitable solvent system, often containing an alcohol and a mild base like triethylamine, at a controlled temperature prepchem.com.

Subsequent Reactions in Complex Molecule Synthesis

The synthesized halohydrin is a versatile intermediate that undergoes further reactions to yield complex molecules with significant therapeutic applications.

Pathways to Beta-Blockers (e.g., Betaxolol)

The primary synthetic route from 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol or its chloro-analog leads to the synthesis of Betaxolol, a selective beta-1 adrenergic receptor blocker. This transformation involves the introduction of an isopropylamino group to the propan-2-ol side chain.

The conversion of the halohydrin intermediate to Betaxolol is achieved through an amination reaction. This is typically a nucleophilic substitution reaction where isopropylamine (B41738) attacks the terminal carbon bearing the halogen (bromine or chlorine), displacing it. This reaction forms the final structure of Betaxolol mdpi.comtubitak.gov.tr. Alternatively, the reaction can proceed via an intermediate epoxide which is then opened by the amine. The mixture containing the halohydrin can be directly treated with isopropylamine to yield the desired S-(−)-betaxolol google.comgoogle.com. The reaction is often carried out in a solvent like methanol, and heating may be required to drive the reaction to completion ijper.org. The resulting product is racemic Betaxolol, a mixture of both (R) and (S) enantiomers.

To obtain the therapeutically active (S)-enantiomer of Betaxolol, chiral resolution techniques are employed. Hydrolytic Kinetic Resolution (HKR) is a powerful method for separating enantiomers of terminal epoxides, which are precursors to the halohydrin intermediate. This process utilizes a chiral catalyst, such as a Jacobsen's salen-cobalt complex, and water to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other unreacted and in high enantiomeric excess researchgate.netresearchgate.net.

In the synthesis of (S)-Betaxolol, a racemic epoxide precursor, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, can be resolved using an (R,R)-salen Co(III) catalyst mdpi.comresearchgate.net. This method allows for the isolation of the desired epoxide enantiomer, which is then converted to the enantiomerically pure (S)-Betaxolol. This approach is noted for its efficiency and applicability to large-scale synthesis researchgate.net.

Table 1: Comparison of Chiral Resolution Methods

| Method | Catalyst/Enzyme | Substrate | Key Advantage |

|---|---|---|---|

| Hydrolytic Kinetic Resolution (HKR) | Jacobsen's (salen-Co) catalyst | Racemic Epoxide | High enantioselectivity and use of water as a reagent researchgate.net. |

| Enzymatic Resolution | Candida antarctica Lipase B (CALB) | Racemic Chlorohydrin/Alcohol | High enantiomeric excess (ee > 99%) and environmentally friendly mdpi.com. |

A chemo-enzymatic approach offers an environmentally friendly alternative for obtaining enantiomerically pure Betaxolol. This method often involves the kinetic resolution of the racemic chlorohydrin intermediate, 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, using a lipase. Candida antarctica Lipase B (CALB) is a highly effective biocatalyst for this purpose nih.govmdpi.com.

The resolution is typically performed through an enantioselective acylation reaction. In the presence of an acyl donor like vinyl acetate or butyrate, CALB selectively catalyzes the acylation of one enantiomer of the chlorohydrin, leaving the other enantiomer unreacted. For instance, the racemic chlorohydrin can be esterified with vinyl acetate catalyzed by CALB, which yields the (R)-chlorohydrin in high enantiomeric excess (99% ee) and the corresponding (S)-ester mdpi.comresearchgate.net. The unreacted (R)-chlorohydrin can then be separated and subsequently converted to (S)-Betaxolol, also with high enantiomeric purity (99% ee) mdpi.com. This enzymatic method is valued for its high selectivity and operation under mild reaction conditions researchgate.net.

Table 2: Research Findings on (S)-Betaxolol Synthesis

| Study Focus | Key Intermediate | Method | Resulting Enantiomeric Excess (ee) | Overall Yield | Reference |

|---|---|---|---|---|---|

| Chemo-enzymatic Synthesis | (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | CALB-catalyzed kinetic resolution | 99% ee for (S)-Betaxolol | 9% | mdpi.com |

| Hydrolytic Kinetic Resolution | 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane | Jacobsen's catalyst | 99% ee for (S)-Betaxolol | 17% | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry, offering unparalleled insight into the structure and chemical environment of atoms within a molecule. It is extensively used in the characterization of 4-(Cyclopropylmethoxy)-2-ethylphenol and its related synthetic intermediates.

The synthesis of complex organic molecules typically involves multiple steps, generating a series of intermediate compounds. NMR spectroscopy is crucial for verifying the structure of each intermediate before proceeding to the next reaction step. For instance, in a potential synthesis of this compound, a key intermediate would be 2-ethylhydroquinone. By analyzing the ¹H and ¹³C NMR spectra of the intermediates, researchers can confirm that the desired chemical transformations have occurred, such as the successful addition of an ethyl group or the etherification of a hydroxyl group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values in the ¹H NMR spectrum provide definitive evidence of the molecular structure. beilstein-journals.org

Real-time monitoring of chemical reactions provides valuable kinetic and mechanistic data. nih.gov NMR spectroscopy can be adapted for this purpose, often through in-line or on-line setups where the reaction mixture flows through the spectrometer. beilstein-journals.orgnih.gov This allows chemists to track the depletion of reactant signals and the concurrent emergence of product signals. For example, during the etherification of a phenol (B47542) precursor to form this compound, one could monitor the disappearance of the phenolic proton signal and the appearance of new signals corresponding to the cyclopropylmethoxy group's protons. rsc.orgresearchgate.net Stopped-flow benchtop NMR systems have also been developed to conveniently acquire quantitative reaction data, which is particularly useful for reactions that are difficult to monitor by other means. rsc.org

The precise chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Therefore, a database of chemical shifts for derivatives and related compounds is invaluable for structural confirmation. By comparing the experimental spectra of a newly synthesized compound to the known spectra of similar molecules, specific substructures can be confidently assigned. rsc.org The analysis of various phenol derivatives provides a reference framework for interpreting the spectra of more complex molecules like this compound. nih.govrsc.org

Below is a table of representative ¹H and ¹³C NMR chemical shift data for compounds structurally related to this compound, which illustrates the typical spectral regions for key functional groups.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Phenol | 7.18-7.30 (m, 2H), 6.78-6.94 (m, 3H), 5.30 (s, br, 1H) | 155.4, 129.5, 120.6, 115.2 | rsc.org |

| 4-Ethylphenol | 7.04 (d, J=8.6 Hz, 2H), 6.73 (d, J=8.6 Hz, 2H), 4.53 (s, 1H), 2.55 (q, J=7.6 Hz, 2H), 1.18 (t, J=7.6 Hz, 3H) | Not specified in source | researchgate.net |

| 2-Ethylphenol (B104991) | 7.09-7.14 (m, 1H), 7.03-7.08 (m, 1H), 6.87 (td, J=7.4, 1.2 Hz, 1H), 6.76 (dd, J=8.0, 1.2 Hz, 1H), 4.77 (s, 1H), 2.67 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) | Not specified in source | chemicalbook.com |

| 3-Methoxyphenol | 7.13 (t, 1H), 6.41-6.50 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) | 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 | rsc.org |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of compounds and can provide structural information through fragmentation analysis.

Impurity profiling is a critical aspect of pharmaceutical and chemical manufacturing to ensure the safety and efficacy of the final product. biomedres.usrroij.comajprd.com Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal hyphenated technique for this purpose, particularly for volatile and semi-volatile compounds like this compound. ijprajournal.com In this method, the gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification. researchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of unknown impurities with a high degree of confidence. thermofisher.com This enables the identification of residual starting materials, by-products from side reactions, or degradation products formed during storage. nih.gov

While NMR is excellent for characterizing stable intermediates, mass spectrometry is particularly adept at identifying transient or low-concentration species within a reaction mixture. purdue.edu Techniques such as electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS), often coupled with liquid chromatography (LC-MS), can be used to analyze aliquots of a reaction mixture directly. This provides molecular weight information for the various species present, helping to elucidate complex reaction mechanisms by confirming the presence of proposed, but not easily isolated, intermediates. purdue.edu

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These methods are instrumental in the structural elucidation and characterization of synthesized compounds like this compound. By analyzing the vibrational spectrum, researchers can confirm the presence of specific functional groups and probe intermolecular interactions.

The vibrational spectrum of this compound contains characteristic absorption bands that correspond to the specific functional groups and structural features of the molecule. Both IR and Raman spectroscopy can be used for this purpose, providing complementary information. nih.gov A normal coordinate analysis, often aided by computational methods like Density Functional Theory (DFT), can be used to make unambiguous vibrational assignments of all fundamental modes. nih.govijaemr.com

The key vibrational modes for this compound include the O-H stretch of the phenolic group, C-O stretches from the phenol and the ether linkage, aromatic C=C ring stretches, and vibrations associated with the ethyl and cyclopropyl (B3062369) substituents. The agreement between experimentally observed frequencies and those calculated via quantum chemical methods can provide strong evidence for the proposed molecular structure. ijaemr.com

Below is a table of expected characteristic vibrational frequencies for this compound, based on data from phenol and its substituted derivatives. nih.govijaemr.comchemicalbook.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description |

| O-H Stretch | Phenolic -OH | 3600 - 3200 | A strong, often broad band. Its position is highly sensitive to hydrogen bonding. |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Multiple weak to medium bands characteristic of the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | Ethyl, Cyclopropyl | 3000 - 2850 | Strong bands corresponding to symmetric and asymmetric stretching of the CH₂, and CH₃ groups. |

| C=C Stretch (Aromatic) | Benzene Ring | 1620 - 1450 | Multiple medium to strong bands that are characteristic of the aromatic ring skeletal vibrations. |

| O-H Bend (In-plane) | Phenolic -OH | 1410 - 1260 | A medium intensity band, often coupled with other vibrations. |

| C-O Stretch | Ar-OH (Phenol) | 1260 - 1180 | A strong band associated with the phenolic C-O bond. |

| C-O-C Stretch (Ether) | Aryl-O-Alkyl | 1275 - 1200 (asymmetric) | A strong band characteristic of the ether linkage. |

| 1075 - 1020 (symmetric) | A medium to strong band from the ether linkage. | ||

| C-H Bend (Out-of-plane) | Ar-H | 900 - 675 | Strong bands whose positions are indicative of the substitution pattern on the benzene ring. |

This interactive table summarizes the key expected vibrational frequencies for molecular structure confirmation.

Infrared spectroscopy is particularly well-suited for studying hydrogen bonding in phenolic compounds. najah.edu The hydroxyl (O-H) group of a phenol can act as a hydrogen bond donor, leading to self-association into dimers, trimers, and larger aggregates, especially in non-polar solvents or at high concentrations. acs.orgpsu.edu This phenomenon is readily observed by monitoring the O-H stretching region of the IR spectrum (3700–3100 cm⁻¹). ed.gov

In a dilute solution, a sharp band corresponding to the "free" or non-hydrogen-bonded O-H stretch is typically observed around 3580 cm⁻¹. acs.orged.gov As the concentration of the phenol increases, a second, broad band appears at a lower frequency, generally around 3390 cm⁻¹, which is assigned to the "bound" O-H stretch of hydroxyl groups involved in hydrogen bonds. acs.orgconsensus.app The intensity of this broad "bound" peak increases with concentration, while the "free" O-H peak may diminish or increase only slightly. najah.edued.gov The shift to a lower wavenumber for the bound O-H stretch indicates a weakening of the O-H bond, which is a hallmark of hydrogen bond formation. acs.org This technique allows for the investigation of molecular interactions and the calculation of equilibrium constants for the association of phenolic species. psu.edu

| O-H Stretching Vibration | Typical Wavenumber (cm⁻¹) | Band Shape | Conditions |

| "Free" O-H Stretch | ~3580 | Sharp | Dilute solution, non-polar solvent |

| "Bound" O-H Stretch | ~3390 | Broad | Concentrated solution, presence of H-bond acceptors |

This interactive table highlights the distinct IR spectral features used to study hydrogen bonding in phenolic systems.

Chromatographic Separations

Chromatographic techniques are indispensable for monitoring the synthesis of this compound and for determining its final purity. Thin Layer Chromatography (TLC) offers a rapid and simple method for qualitative reaction monitoring, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on the purity of the final product.

Thin Layer Chromatography is a crucial tool for monitoring the progress of organic reactions, such as the Williamson ether synthesis used to prepare this compound from a phenolic precursor and a cyclopropylmethyl halide. jsynthchem.comglobalresearchonline.net By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can visually track the consumption of reactants and the formation of the product. libretexts.org

In a typical setup, three lanes are used: one for the starting phenol, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting phenol in the reaction mixture lane will diminish in intensity, while a new spot, representing the ether product, will appear. libretexts.org The product, being less polar than the starting phenol due to the etherification of the hydroxyl group, will typically have a higher Retention Factor (Rf) value. The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

| Compound | Role | Expected Rf Value | Rationale |

| 2-Ethyl-4-hydroxyphenol (or similar precursor) | Reactant | Low | Higher polarity due to the free hydroxyl group leads to stronger interaction with the silica (B1680970) gel stationary phase. |

| This compound | Product | High | Lower polarity due to the ether linkage results in weaker interaction with silica gel and faster elution. |

This interactive table illustrates the expected TLC results when monitoring the synthesis. Rf values are relative and depend on the specific eluent system, such as hexane/ethyl acetate. jsynthchem.com

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the quantitative purity of a synthesized compound like this compound. A reversed-phase HPLC method is typically employed for analyzing phenolic compounds. researchgate.netnih.gov In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net

The sample is injected into the system, and its components are separated based on their relative affinities for the stationary and mobile phases. Purity is assessed by a detector, most commonly a Diode Array Detector (DAD) or a UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~280 nm). researchgate.net A pure compound will ideally show a single, sharp peak in the chromatogram. The peak area is proportional to the concentration, allowing for the quantification of the main component and any impurities present. The limits of detection (LOD) and quantification (LOQ) for related ethylphenols can be in the low µg/L range, demonstrating the high sensitivity of the method. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | C18 (Reversed-Phase) | Stationary phase for separating compounds based on polarity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient) | Eluent system to carry the sample through the column. A gradient allows for the efficient separation of compounds with different polarities. researchgate.net |

| Detector | Diode Array Detector (DAD) or UV-Vis | Detects aromatic compounds by their UV absorbance. Setting the wavelength at ~280 nm is common for phenols. researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |

This interactive table outlines a typical set of parameters for an HPLC method used in the purity assessment of this compound.

Theoretical and Computational Studies on 4 2 Cyclopropylmethoxy Ethyl Phenol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay in computational chemistry for predicting a wide range of molecular properties.

Prediction of Molecular Structures and Conformational Analysis

A primary application of DFT is the prediction of molecular geometries. By finding the minimum energy arrangement of atoms, DFT calculations can determine stable three-dimensional structures. For a molecule like 4-(Cyclopropylmethoxy)-2-ethylphenol, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Conformational analysis, a key aspect of this process, would explore the different spatial arrangements (conformers) arising from rotation around single bonds. For the target molecule, key rotations would be around the C-O bonds of the ether linkage and the bonds connecting the ethyl and cyclopropylmethoxy groups to the phenol (B47542) ring. The relative energies of different conformers would be calculated to identify the most stable, or ground-state, conformation. This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. Studies on other flexible ether-containing molecules have demonstrated the utility of DFT in identifying multiple low-energy conformers and the energy barriers between them.

Computational Support for Reaction Selectivity and Mechanism

DFT calculations are instrumental in elucidating chemical reaction mechanisms and predicting selectivity. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. This information helps in understanding why certain products are formed over others (selectivity) and the pathway the reaction follows (mechanism).

For a substituted phenol, DFT could be used to study reactions such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or cleavage of the ether bond. For instance, by calculating the energies of possible intermediates and transition states, one could predict whether an incoming electrophile would preferentially add to the ortho or meta position relative to the hydroxyl group. The electronic effects of the ethyl and cyclopropylmethoxy substituents would be critical in these predictions.

Vibrational Frequency Calculations for Spectroscopic Correlation

Following geometry optimization, DFT calculations can predict the vibrational frequencies of a molecule. These computed frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. The resulting theoretical vibrational spectrum (often presented as an infrared or Raman spectrum) can be compared with experimental spectra to confirm the structure of a synthesized compound.

For this compound, DFT would predict characteristic frequencies for the O-H stretch of the phenolic hydroxyl group, C-O stretches of the ether, vibrations of the aromatic ring, and various modes associated with the ethyl and cyclopropyl (B3062369) groups. Comparing these theoretical predictions with experimental data provides a powerful tool for structural verification.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. A small HOMO-LUMO gap generally indicates a more reactive molecule. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for electron donation and acceptance. The table below shows hypothetical HOMO and LUMO energies and the resulting energy gap, which would be calculated using DFT.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Electrostatic Potential Mapping Relevant to Reactivity

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface of the molecule, with different colors indicating different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). Green and yellow represent intermediate potentials.

ESP maps are invaluable for predicting how a molecule will interact with other molecules. For this compound, an ESP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. The aromatic ring would also exhibit a characteristic potential distribution influenced by the substituents. These maps provide a powerful visual tool for understanding intermolecular interactions and predicting sites of reactivity.

Applications of 4 2 Cyclopropylmethoxy Ethyl Phenol in Advanced Organic Synthesis Beyond Pharmaceuticals

Exploration as a Building Block for Functional Materials

A thorough review of scientific literature reveals no specific studies or applications of 4-[2-(Cyclopropylmethoxy)ethyl]phenol (B24223) as a building block for functional materials such as polymers, liquid crystals, or organic electronics. Its molecular structure, containing a reactive phenol (B47542) group and a flexible cyclopropylmethoxyethyl chain, could theoretically be of interest for incorporation into novel materials. However, to date, its potential in this area has not been explored in published research.

Precursor in Specialty Chemicals

Similarly, the use of 4-[2-(Cyclopropylmethoxy)ethyl]phenol as a precursor for specialty chemicals outside of the pharmaceutical realm is not documented in the available literature. Phenolic compounds, in general, are versatile precursors in the chemical industry, finding use in the synthesis of resins, dyes, and agrochemicals. nsf.gov However, the specific synthetic utility of this compound for such purposes has not been reported. Its primary documented role remains as an intermediate for Betaxolol. lookchem.com

Role in Chemical Research (General Synthetic Utility)

The principal role of 4-[2-(Cyclopropylmethoxy)ethyl]phenol in chemical research lies in its utility as a well-defined intermediate in multi-step organic synthesis. ntnu.no Its synthesis is a common topic in academic and patent literature, showcasing various synthetic strategies to construct this specific molecular architecture. google.com

The synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol itself provides a practical case study for several key organic reactions. Common synthetic routes start from commercially available precursors like 2-(4-hydroxyphenyl)ethanol (B1682651). ntnu.no A typical synthetic sequence involves the protection of the phenolic hydroxyl group, followed by etherification of the aliphatic hydroxyl group with a cyclopropylmethyl halide, and subsequent deprotection of the phenol. ntnu.no

One documented synthetic approach involves the following key transformations: ntnu.no

Protection of the phenolic hydroxyl group: The phenolic -OH of a starting material like 2-(4-hydroxyphenyl)ethanol is protected, for example, as a benzyl (B1604629) ether, to prevent it from reacting in subsequent steps.

Etherification: The aliphatic alcohol is then reacted with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) to form the desired ether linkage.

Deprotection: The protecting group on the phenol is removed to yield the final product, 4-[2-(Cyclopropylmethoxy)ethyl]phenol.

The table below summarizes a selection of reactants and intermediates involved in a representative synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol. ntnu.no

| Reactant/Intermediate | Role in Synthesis | Reference |

| 2-(4-hydroxyphenyl)ethanol | Starting material | ntnu.no |

| Benzyl bromide | Protecting group for the phenol | ntnu.no |

| 2-(4-benzyloxyphenyl)ethanol | Protected intermediate | ntnu.no |

| (Bromomethyl)cyclopropane (B137280) | Source of the cyclopropylmethoxy group | google.com |

| 1-benzyloxy-4-[2-(cyclopropylmethoxy)ethyl]benzene | Key intermediate before deprotection | chemicalbook.com |

While these synthetic explorations are predominantly aimed at the ultimate production of a pharmaceutical, the chemical transformations and the stability of the intermediate itself are of broader interest to synthetic organic chemists. The compound serves as a valuable example of a bifunctional molecule where selective reactions can be performed on two different hydroxyl groups. This demonstrates its utility as a versatile building block for constructing more complex molecules with a substituted phenoxyethyl moiety.

Analysis of Patent Literature for Academic Insights on 4 2 Cyclopropylmethoxy Ethyl Phenol

Novel Synthetic Routes Disclosed in Patents

Patent documents delineate several distinct synthetic pathways to 4-[2-(cyclopropylmethoxy)ethyl]phenol (B24223), showcasing ingenuity in precursor selection and reaction design. A notable innovation is a process commencing from p-chlorophenol, detailed in Chinese patent CN1651379A. google.com This route involves a four-step sequence:

Phenolic Protection: The synthesis begins with the protection of the hydroxyl group of p-chlorophenol. This is achieved by reacting it with isobutylene under acid catalysis to form p-chlorophenyl tert-butyl ether. google.com

Grignard Reaction: The resulting ether undergoes a Grignard reaction with magnesium and ethylene oxide to yield 4-tert-butoxyphenethyl alcohol. google.com

Etherification: This alcohol is then reacted with a cyclopropylhalomethane (e.g., cyclopropylmethyl bromide) in the presence of a base to form 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene. google.com

Deprotection: The final step involves the removal of the tert-butyl protecting group via acid cleavage to yield the target compound, 4-[2-(cyclopropylmethoxy)ethyl]phenol. google.com

Alternative routes described in the literature and cited in patents, such as U.S. Pat. No. 4,252,984, often start from different precursors. google.comgoogle.com One such method begins with 2-(4-hydroxyphenyl)ethanol (B1682651). ntnu.no In this process, the phenolic hydroxyl group is first protected, commonly with a benzyl (B1604629) group, to form 2-(4-benzyloxyphenyl)ethanol before subsequent etherification and deprotection steps. google.comntnu.no Another variation involves the initial conversion of 2-(4-hydroxyphenyl)ethanol to 4-(2-chloroethyl)phenol, which is then reacted with cyclopropylmethanol (B32771). ntnu.no

Process Improvements and Optimization Strategies

Previously patented syntheses were criticized for being either too lengthy, resulting in low total yields, or for utilizing expensive starting materials. google.com For example, a route starting from p-bromophenol involved numerous steps including protection, Grignard reaction, esterification, reduction, chlorination, cyano group displacement, hydrolysis, and further reduction. google.com Another process starting with 4-hydroxyphenylacetic acid ethyl ether (as referenced in U.S. Patents 4,342,783 and 4,252,984) was also considered long and costly. google.com A shorter route using p-hydroxyphenylethanol directly was hampered by the high cost of the raw material and low reaction yields. google.com

The process outlined in patent CN1651379A offers a significant improvement by using inexpensive and readily available p-chlorophenol, thereby providing a more economically viable path for industrial production.

| Starting Material | Key Process Steps | Advantages Noted in Patents | Disadvantages Noted in Patents | Referenced Patents |

|---|---|---|---|---|

| p-Chlorophenol | Protection, Grignard Reaction, Etherification, Deprotection | Uses inexpensive raw materials | Involves multiple steps | CN1651379A |

| p-Hydroxyphenylethanol | Direct Etherification with Cyclopropyl (B3062369) Methyl Chloride | Shorter synthetic route | High cost of starting material, low yield, poor selectivity | U.S. Pat. 5,731,463 (as cited in CN1651379A) |

| 4-Hydroxyphenylacetic Acid Ethyl Ether | Benzyl Protection, Reduction, Etherification, Catalytic Hydrogenolysis | Established route | Long synthetic route, high cost | U.S. Pat. 4,342,783, U.S. Pat. 4,252,984 |

| p-Bromophenol | Multi-step process including Benzyl Protection, Grignard Reaction, Esterification, Reduction, etc. | Established route | Very long synthetic route, low overall yield | General background (as cited in CN1651379A) |

Catalyst Development for Industrial Scale Production

Catalysts are crucial for optimizing reaction conditions and are a key focus in patent literature for ensuring scalability. In the synthesis starting from p-chlorophenol, several acid catalysts are specified for the initial protection step. These include dilute sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, or a strongly acidic ion exchange resin, providing flexibility for industrial application. google.com

For syntheses that involve a debenzylation step (removing a benzyl protecting group), catalytic hydrogenolysis is employed. U.S. Pat. No. 4,348,783, for example, specifies the use of palladium on charcoal for this purpose. google.comgoogle.com Subsequent patent applications have explored modifications to this step, such as the use of Raney-Nickel as an alternative catalyst for the hydrogenation, demonstrating ongoing research into optimizing catalytic processes. google.comgoogle.com

Chemical Reactions and Intermediates Patented

In the route starting from p-chlorophenol, key patented intermediates include:

p-Chlorophenyl tert-butyl ether: Formed during the initial protection step. google.com

4-tert-Butoxyphenethyl alcohol: The product of the Grignard reaction. google.com

1-tert-Butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene: The penultimate etherified intermediate before deprotection. google.com

For the route beginning with 2-(4-hydroxyphenyl)ethanol, a central intermediate is 2-(4-benzyloxyphenyl)ethanol , the benzyl-protected version of the starting material. google.comntnu.no Another patented approach generates 4-(2-chloroethyl)phenol as an intermediate, which is subsequently etherified. ntnu.no

| Intermediate Compound | Synthetic Route Origin | Purpose in Synthesis |

|---|---|---|

| p-Chlorophenyl tert-butyl ether | From p-Chlorophenol | Protected phenol (B47542) for Grignard reaction |

| 4-tert-Butoxyphenethyl alcohol | From p-Chlorophenol | Alcohol ready for etherification |

| 1-tert-Butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene | From p-Chlorophenol | Protected final structure before deprotection |

| 2-(4-Benzyloxyphenyl)ethanol | From 2-(4-Hydroxyphenyl)ethanol | Protected phenol for subsequent reactions |

| 4-(2-Chloroethyl)phenol | From 2-(4-Hydroxyphenyl)ethanol | Activated intermediate for etherification |

Evolution of Synthetic Methodologies in Patent History

A subsequent development was the direct etherification of p-hydroxyphenylethanol. google.com While this route was significantly shorter, its industrial application was limited by the high price of the starting material and challenges with reaction yield and selectivity. google.com

The introduction of the synthetic route starting from p-chlorophenol, as detailed in Chinese patent CN1651379A, represents a more advanced stage in this evolution. This method addresses the major drawbacks of previous approaches by utilizing a cheap and abundant starting material. While it is a multi-step process, the reactions involved are high-yielding and use standard industrial chemistry (e.g., Grignard reaction, acid catalysis), making it a more pragmatic and cost-effective solution for commercial production. This evolution underscores a strategic shift in process chemistry from merely demonstrating a synthetic possibility to designing a route optimized for economic and logistical efficiency.

Future Research Directions

Development of More Sustainable Synthetic Routes

Future research should prioritize the development of environmentally benign and efficient synthetic pathways to 4-(Cyclopropylmethoxy)-2-ethylphenol. A common laboratory-scale approach to synthesizing aryl ethers is the Williamson ether synthesis. gordon.eduacsgcipr.org In a hypothetical application of this method, 2-ethylphenol (B104991) would be deprotonated with a base to form the corresponding phenoxide, which would then react with (bromomethyl)cyclopropane (B137280) via a nucleophilic substitution (SN2) reaction.

While effective, this classical approach has drawbacks from a green chemistry perspective, including the use of potentially hazardous solvents and the generation of stoichiometric salt byproducts. acsgcipr.orgresearchgate.net Future work should focus on improving the sustainability of this transformation.

Green chemistry principles aim to reduce the environmental impact of chemical processes. jk-sci.com For the synthesis of this compound, several green approaches could be investigated.

Solvent-Free and Alternative Solvents: Research into solvent-free conditions for the Williamson ether synthesis has shown promise, often utilizing solid bases like potassium carbonate or sodium bicarbonate, which can lead to rapid reactions, high purity, and excellent yields. researchgate.net Alternatively, replacing traditional organic solvents with more sustainable options like water, ionic liquids, or bio-based solvents such as Cyrene could significantly reduce the process's environmental footprint. researchgate.netchemanager-online.com Surfactant-assisted synthesis in aqueous media is another promising avenue that can make the production of hydrophobic compounds in water feasible. researchgate.net

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.com While a specific enzyme for the O-alkylation of 2-ethylphenol with a cyclopropylmethyl group has not been identified, exploring enzyme libraries for potential candidates is a key research direction. Oxidoreductase enzymes like laccase and tyrosinase are known to act on phenolic compounds and could be engineered or adapted for this purpose. mdpi.com Furthermore, systems biocatalysis, where multiple enzymes are used in a one-pot reaction, could be employed to transform simple phenol (B47542) derivatives into more complex structures. rsc.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. wikipedia.orgscranton.edu The traditional Williamson synthesis often has a poor atom economy due to the formation of salt byproducts.

A key research goal is to design synthetic routes with higher atom economy. Catalytic approaches that avoid stoichiometric reagents are highly desirable. For instance, developing a catalytic version of the ether synthesis using weak alkylating agents like cyclopropylmethanol (B32771) directly could significantly improve atom economy by producing water as the only byproduct. acs.orgtandfonline.com

The table below calculates the theoretical atom economy for the hypothetical Williamson ether synthesis of this compound from 2-ethylphenol, sodium hydroxide, and (bromomethyl)cyclopropane.

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| 2-Ethylphenol | C₈H₁₀O | 122.16 | This compound | C₁₂H₁₆O₂ | 192.25 |

| Sodium Hydroxide | NaOH | 39.997 | Sodium Bromide | NaBr | 102.89 |

| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | Water | H₂O | 18.015 |

| Total Reactant Mass | 297.157 | Total Byproduct Mass | 120.905 |

Calculation: Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (192.25 / 297.157) x 100 = 64.7%

This calculation highlights the inefficiency of the reaction, as over 35% of the reactant mass is converted into waste products. Future research should focus on reaction pathways, such as addition reactions, that can achieve 100% atom economy. jk-sci.comlibretexts.org

Exploration of Novel Derivatization Pathways

Substituted phenols are valuable intermediates in organic synthesis. wisdomlib.orgoregonstate.eduresearchgate.net The structure of this compound offers several sites for further chemical modification, or derivatization, to create a library of novel compounds with potentially unique properties.

Key reactive sites include:

The phenolic hydroxyl group , which can undergo electrophilic substitutions like acylation and alkylation. nih.gov

The aromatic ring , which is activated towards electrophilic aromatic substitution at the positions ortho and para to the hydroxyl group.

The cyclopropyl (B3062369) group , which possesses unique electronic properties and can participate in specific chemical transformations. researchgate.net

Future research should explore these pathways systematically.

| Reaction Type | Target Site | Reagents/Conditions | Potential Functional Groups Introduced |

| Esterification | Phenolic Hydroxyl | Acyl chlorides, Carboxylic anhydrides | Ester (-O-C=O)-R) |

| Etherification | Phenolic Hydroxyl | Alkyl halides, Sulfates | Ether (-O-R) |

| Nitration | Aromatic Ring | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Aromatic Ring | Br₂/FeBr₃, Cl₂/AlCl₃ | Halogen (-Br, -Cl) |

| Friedel-Crafts Acylation | Aromatic Ring | Acyl chloride/AlCl₃ | Acyl (-C(=O)R) |

| Suzuki-Miyaura Coupling | Aromatic Ring (after conversion to halide/boronic acid) | Aryl/vinyl boronic acids, Pd catalyst | Aryl, Vinyl |

Developing efficient and selective methods for these transformations is crucial. Novel derivatizing agents, such as perfluorooctanoyl chloride or pentafluoropyridine, which are used for analytical purposes, could be adapted for synthetic applications to create derivatives with specific properties. researchgate.netnih.gov

Advanced Computational Modeling for Reaction Prediction and Optimization

Computational chemistry is a powerful tool for accelerating chemical research. mit.edu Future studies on this compound should leverage advanced computational modeling to predict reactivity and optimize synthetic processes.

Reaction Prediction: Machine learning algorithms and quantum mechanical methods can predict the outcomes of chemical reactions. nih.govacs.org For this compound, these models could be used to screen potential derivatization reactions, predict major products, and identify plausible reaction mechanisms without extensive experimental work. nih.gov By training models on large datasets of known reactions, it's possible to predict the feasibility of novel transformations with increasing accuracy. rsc.org

Mechanism Elucidation: Density Functional Theory (DFT) can be used to model reaction pathways at a molecular level. nih.gov This approach can calculate the energies of reactants, transition states, and products, providing detailed insight into reaction mechanisms. For instance, DFT could be used to understand the regioselectivity of electrophilic substitution on the phenol ring or to model the transition state of a key synthetic step, guiding the choice of catalysts and reaction conditions.

Optimization: Computational tools can help optimize reaction conditions (e.g., temperature, solvent, catalyst concentration) to maximize yield and minimize byproduct formation. This synergy between computational prediction and experimental validation can significantly accelerate the development of efficient and sustainable synthetic routes. mit.edu

Expanding Applications in Diverse Chemical Synthesis Fields

The structural motifs within this compound suggest its potential as a valuable building block in various areas of chemical synthesis. wisdomlib.org

Medicinal Chemistry: Phenolic compounds are ubiquitous in pharmaceuticals. nih.gov The unique combination of a substituted phenol with a cyclopropyl group—a moiety known to impart favorable metabolic stability and binding affinity in drug molecules—makes this compound an attractive scaffold for medicinal chemistry. researchgate.netnih.gov Future research could explore its use as an intermediate for synthesizing new therapeutic agents, potentially targeting diseases where phenol-containing molecules have shown activity.

Agrochemicals: Many pesticides and herbicides are based on substituted phenol structures. The lipophilicity and structural features of this compound could be leveraged to design new agrochemicals with improved efficacy or novel modes of action.

Materials Science: Phenols are key components in the production of polymers and resins. oregonstate.edu Derivatives of this compound could be investigated as monomers for creating new polymers with tailored thermal or mechanical properties. The cyclopropyl group could introduce unique structural rigidity or reactivity into the polymer backbone.

Further research into the reactivity and properties of this compound will be essential to unlock its full potential as a versatile intermediate in these and other fields of chemical synthesis. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Cyclopropylmethoxy)-2-ethylphenol, and how can reaction conditions be tailored to improve yield and purity?

- The compound is typically synthesized via nucleophilic substitution, where a phenolic hydroxyl group reacts with cyclopropylmethyl bromide under alkaline conditions (e.g., K₂CO₃ or NaOH). To optimize yield, researchers should consider:

- Temperature control : Elevated temperatures (60–80°C) enhance reaction kinetics but may promote side reactions.

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Purification : Column chromatography or recrystallization can isolate the product, with HPLC (≥98% purity) used for validation .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, ethyl group at δ 1.2–1.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₆O₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant effects) of this compound?

- Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity vs. DPPH radical scavenging for antioxidant testing) .

- Structural analogs : Compare results with derivatives (e.g., 4-methoxy-2-ethylphenol) to isolate the cyclopropylmethoxy group’s role .

Q. What experimental strategies elucidate the influence of the cyclopropylmethoxy group on pharmacokinetics and target engagement?

- Comparative SAR studies : Synthesize analogs with substituents like methoxy or ethoxy to assess bioavailability and logP differences .

- Metabolic profiling : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify oxidation pathways (e.g., ring hydroxylation) .

- In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) or NF-κB to link structure to anti-inflammatory activity .

Q. How can computational modeling guide the design of derivatives with enhanced stability and bioactivity?

- DFT calculations : Predict electron density distribution to identify reactive sites for functionalization (e.g., para-position modifications) .

- MD simulations : Model interactions with lipid bilayers to optimize membrane permeability .

- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity profiles before synthesis .

Methodological Notes

- Safety : Refer to SDS guidelines (e.g., PPE for handling corrosive reagents like cyclopropylmethyl bromide) .

- Data validation : Cross-reference crystallographic data (e.g., CCDC deposition numbers) for structural confirmation .

- Contradiction management : Replicate conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.